molecular formula C20H24N4O4 B298417 N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide

Cat. No. B298417
M. Wt: 384.4 g/mol
InChI Key: SFBIFPLJVCPJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide, also known as BPEO, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BPEO is a small molecule that is capable of modulating specific biochemical pathways, making it a promising tool for investigating various biological processes.

Mechanism of Action

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide exerts its effects by modulating specific biochemical pathways in the body. Specifically, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been shown to interact with certain receptors in the brain and inhibit the activity of specific enzymes involved in cancer cell growth. By modulating these pathways, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide may have therapeutic potential for various diseases and conditions.
Biochemical and Physiological Effects:
N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been shown to have several biochemical and physiological effects in the body. In the brain, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been shown to modulate the activity of specific receptors, which may have implications for the treatment of neurological disorders. Additionally, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been shown to inhibit the growth of certain types of cancer cells, suggesting potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide in lab experiments is its ability to modulate specific biochemical pathways, making it a valuable tool for investigating various biological processes. Additionally, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is a small molecule that can easily penetrate cell membranes, allowing it to exert its effects intracellularly. However, one limitation of using N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide. One area of interest is the development of N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide-based therapies for neurological disorders and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide, as well as its potential toxicity. Finally, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide may have applications in drug discovery, as it can be used to screen for potential drug candidates that target specific biochemical pathways.

Synthesis Methods

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-(furan-2-carbonyl)-piperazine, which is then reacted with N-(2-chloroethyl)benzylamine to form N-benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide. The final product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been shown to modulate the activity of specific receptors in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been investigated for its ability to inhibit the growth of certain types of cancer cells. Additionally, N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has been used as a tool for drug discovery, as it can be used to screen for potential drug candidates that target specific biochemical pathways.

properties

Product Name

N-Benzyl-N'-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N//'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C20H24N4O4/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26)

InChI Key

SFBIFPLJVCPJAS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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